molecular formula C13H14N2O2 B8192389 Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Cat. No.: B8192389
M. Wt: 230.26 g/mol
InChI Key: JFUVBYPWQODCML-NSHDSACASA-N
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Description

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a chiral α-amino acid ester featuring a quinoline moiety at the β-position of the amino acid backbone. Quinoline, a bicyclic aromatic heterocycle with a nitrogen atom, imparts unique electronic and steric properties to the compound, making it relevant in medicinal chemistry and catalysis. The stereochemistry (S-configuration) is critical for biological activity, as seen in related amino acid derivatives .

Properties

IUPAC Name

methyl (2S)-2-amino-3-quinolin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVBYPWQODCML-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that yield a variety of derivatives with potential biological activities. For instance, it can be utilized in the synthesis of quinoline-based compounds that exhibit diverse pharmacological properties, including anticancer and antimicrobial activities .

Synthetic Routes
The compound can be synthesized through several chemical reactions, including:

  • Amino Acid Derivatives : It can be derived from amino acid precursors through various coupling reactions.
  • Quinoline Derivatives : The incorporation of quinoline moieties enhances the biological activity of the resulting compounds .

Biological Research

Pharmacological Activities
Research indicates that this compound exhibits promising pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism involves targeting specific cellular pathways associated with cancer growth .
  • Antimicrobial Properties : Compounds derived from this structure have demonstrated significant antibacterial activity against various pathogens, including resistant strains like MRSA .

Medicinal Applications

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in several areas:

  • Neurological Disorders : Research suggests that it may modulate neurotransmitter systems, making it a candidate for treating conditions like epilepsy and anxiety disorders.
  • COVID-19 Research : Recent studies have explored its efficacy against SARS-CoV-2, indicating good binding affinity to viral proteases, which could lead to the development of antiviral drugs .

Case Studies

Study ReferenceApplicationFindings
AnticancerDerivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells.
AntimicrobialSignificant activity against E. coli and Pseudomonas aeruginosa was observed.
COVID-19Compounds exhibited binding affinity comparable to established antiviral agents like Darunavir.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate and related compounds:

Compound Name Key Substituent/Group Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Quinolin-4-yl Not provided Potential pharmacological relevance N/A
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl Not provided Used in Pd-catalyzed C–H arylation studies
Methyl (S)-3-(dimethyl(phenyl)silyl)-...propanoate Dimethyl(phenyl)silyl, chroman Not provided High lipophilicity; FeCl3-mediated synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl Not provided Intermediate for reduction to amino derivatives
Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl 233.67 Enhanced metabolic stability; commercial availability

Key Observations :

  • Quinoline vs. Indole/Thiazole: Quinoline’s fused benzene-pyridine ring enhances π-π stacking and metal-coordination capabilities compared to indole’s single heterocyclic ring . Thiazole-containing analogues (e.g., compounds 9a-d in ) exhibit antimycobacterial activity, suggesting quinoline derivatives may similarly target microbial pathways.
  • Electron-Withdrawing Groups: The 4-nitrophenyl group in increases reactivity for reduction to amino derivatives, whereas the 4-fluorophenyl group in improves metabolic stability via electronegativity.
  • Stereochemical Impact : The (S)-configuration is conserved across analogues, emphasizing its role in binding specificity .

Biological Activity

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with amino acids or their derivatives. The process often utilizes various coupling methods to ensure high yields and purity of the final product. Recent studies have emphasized the importance of optimizing reaction conditions to enhance the compound's yield and biological activity.

Biological Activities

This compound has been investigated for several biological activities, including:

1. Anticancer Activity:
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cells. The mechanism involves inducing apoptosis through the activation of caspases and the production of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.10Apoptosis induction
HCT1166.19ROS production
A3754.98Caspase activation

2. Antimicrobial Activity:
In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities against various strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and subsequent apoptosis, characterized by increased caspase activity and mitochondrial depolarization .

Case Study 2: Antimicrobial Screening
A series of antimicrobial tests conducted on various bacterial strains showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, exploring how modifications to its chemical structure can enhance its biological activity. For example, substitution at specific positions on the quinoline ring has been linked to improved anticancer potency and selectivity against tumor cells while minimizing effects on normal cells .

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